Tnp-ATP(5-)
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Overview
Description
TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.
Scientific Research Applications
Fluorescent Studies in Nucleotide Binding Domains
Tnp-ATP(5-) has been used in fluorescence studies to probe nucleotide binding domains (NBDs) in proteins. For example, it was used in studying the NBDs of P-glycoprotein, a multidrug transporter associated with multidrug resistance in cancers. The fluorescent nucleotide derivative Tnp-ATP was hydrolyzed by P-glycoprotein, and its binding was indicative of interactions with the NBDs (Liu & Sharom, 1997).
Studies of Nucleotide Interactions in Sarcoplasmic Reticulum Vesicles
Tnp-ATP has been used to study nucleotide site stoichiometry and interactions in sarcoplasmic reticulum (SR) vesicles. It helped in understanding the specific changes upon nucleotide binding to SR ATPase, contributing to the understanding of enzyme catalysis (Watanabe & Inesi, 1982).
Protein Binding Studies
Tnp-ATP has been extensively used to detect binding interactions of ATP to proteins. It helps in measuring parameters such as dissociation constant (Kd) or inhibitor dissociation constant (Ki). However, its use has limitations due to potential enhancement of binding affinity by the TNP moiety and the possibility of unexpected fluorescence changes (Woodbury, Whitt, & Coffman, 2021).
Application in Microscopy and as a FRET Pair
Besides its use in studying protein interactions, Tnp-ATP has also been utilized as a fluorescence marker in microscopy and as a FRET (Förster Resonance Energy Transfer) pair, which aids in studying spatial relationships within molecules (Hiratsuka, 2003).
Inhibitory Effects on P2X Receptors
Tnp-ATP has been identified as a potent inhibitor of P2X receptors. It is used to discriminate between subtypes of P2X receptors in various tissues and to understand the mechanism of receptor inhibition. Studies indicate its role in competitive antagonism of P2X(2/3) receptors (Burgard et al., 2000).
Investigation of Enzyme Activities
Tnp-ATP is valuable in probing the activities of enzymes like ATPases. Its binding properties and competitive inhibition capacity help in characterizing the functional sites and activities of these enzymes (Grubmeyer & Penefsky, 1981).
Study of Nucleotide Binding in Viral Proteins
Tnp-ATP is utilized in studying ATP binding in viral proteins, such as the large tumor (T) antigen in the simian virus 40 (SV40). This helps in understanding the virus replication process and the functional role of T antigen during replication (Huang, Weißhart, & Fanning, 1998).
Properties
Molecular Formula |
C16H12N8O19P3-5 |
---|---|
Molecular Weight |
713.2 g/mol |
IUPAC Name |
[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1 |
InChI Key |
XIGGPWBDCQHZTP-LTVAJPCCSA-J |
Isomeric SMILES |
C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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